molecular formula C23H18N4O2S B4177939 7-(4-methoxyphenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

7-(4-methoxyphenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B4177939
M. Wt: 414.5 g/mol
InChI Key: XSLOKBZZFFRAOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chromene molecules involves multi-step chemical reactions that result in the formation of chromene derivatives with diverse substitutions. For instance, novel chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives were synthesized through reactions involving triethyl orthoformate or aromatic aldehydes with chromeno[2,3-d]pyrimidine derivatives, showcasing the complex synthetic routes employed to obtain these compounds (Wang et al., 2014).

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using spectroscopic methods such as IR, 1H- and 13C-NMR, and MS spectroscopy. For example, the structure of 12-(4-methoxyphenyl)-9,9-dimethyl-8,12-dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c] pyrimidin-11(10H)-one was determined by single crystal X-ray diffraction analysis, highlighting the precise molecular architecture of these molecules (Wang et al., 2014).

Chemical Reactions and Properties

These chromene derivatives undergo various chemical reactions, contributing to their unique properties. For instance, the synthesis and transformation of these compounds involve cyclocondensation reactions, demonstrating their reactive nature and potential for chemical modifications (Desenko et al., 1998).

Mechanism of Action

Target of Action

The primary targets of this compound are adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) - as well as signal transduction as cyclic adenosine monophosphate (cAMP).

Mode of Action

The compound interacts with its targets (adenosine receptors) by binding to them. The binding profile of the compound varies across different adenosine receptor subtypes, with different affinity and selectivity profiles observed towards hA1, hA2A, and hA3 adenosine receptors . The preferred binding mode at each receptor is driven by the substitution present at the 5 position .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific adenosine receptor subtype it interacts with and the cellular context. For example, interaction with certain adenosine receptors can inhibit inflammatory responses, while interaction with others can enhance neurotransmission .

Future Directions

The future research directions for this compound could include further investigation of its biological activities and potential therapeutic uses. Additionally, studies could be conducted to optimize its synthesis and improve its physical and chemical properties .

properties

IUPAC Name

11-(4-methoxyphenyl)-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S/c1-28-15-10-8-14(9-11-15)21-19-20(26-23-24-13-25-27(21)23)16-5-2-3-6-17(16)29-22(19)18-7-4-12-30-18/h2-13,21-22H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLOKBZZFFRAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=CS5)NC6=NC=NN26
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-methoxyphenyl)-6-(thiophen-2-yl)-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-methoxyphenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-(4-methoxyphenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

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